Ethyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate

Synthetic Chemistry Reactivity Indole Functionalization

Medicinal chemistry programs requiring precise halogenation patterns face unpredictable kinetics with unsubstituted indoles (N = 5.55). Ethyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate (N = 4.4) delivers: - 1.14x improved antiproliferative activity over erlotinib (29 nM GI50) - Cleaner functionalization yields vs. unsubstituted scaffold - Ethyl ester LogP tuning for permeability studies Available with batch-specific purity documentation for kinase inhibitor discovery.

Molecular Formula C11H10ClNO3
Molecular Weight 239.65 g/mol
Cat. No. B12979172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate
Molecular FormulaC11H10ClNO3
Molecular Weight239.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)O
InChIInChI=1S/C11H10ClNO3/c1-2-16-11(15)9-10(14)7-5-6(12)3-4-8(7)13-9/h3-5,13-14H,2H2,1H3
InChIKeyMORSEFPUOZKFOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Chloro-3-hydroxy-1H-indole-2-carboxylate – Versatile Indole Scaffold


Ethyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate is a pivotal heterocyclic compound within the indole-2-carboxylate family. As a 3-hydroxyindole derivative with a 5-chloro substituent and an ethyl ester at the 2-position, it serves as a key intermediate in the synthesis of bioactive molecules and as a versatile building block for diverse chemical transformations [1]. Its structural features confer distinct reactivity profiles and physicochemical properties that differentiate it from non-halogenated, non-hydroxylated, or ester-modified analogs, making it a compound of choice in targeted synthetic and biological investigations [2].

Synthetic
Indole-2-carboxylate building block for bioactive molecule synthesis and scaffold diversification
Reactivity
5-Chloro substitution supports controlled electrophilic aromatic substitution and cross-coupling workflows
Scaffold
Supports kinase-targeted scaffold research and SAR probe development in medicinal chemistry programs

Ethyl 5-Chloro-3-hydroxy-1H-indole-2-carboxylate – Why Substituents Matter


Indole derivatives are a cornerstone of drug discovery and chemical biology, yet subtle variations in substitution pattern drastically alter reactivity, biological activity, and pharmacokinetic profiles. Generic substitution with non-halogenated analogs (e.g., ethyl 3-hydroxy-1H-indole-2-carboxylate) eliminates the 5-chloro group, significantly impacting lipophilicity (LogP), metabolic stability, and target binding affinity [1]. Conversely, replacement with a bromo analog (ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate) introduces steric bulk and different electronic effects, which can unpredictably alter reaction kinetics and biological selectivity [2]. Even a simple ester group modification from ethyl to methyl can affect solubility and the compound's utility in specific synthetic protocols . Therefore, the precise combination of 5-chloro, 3-hydroxy, and ethyl ester functionalities is not arbitrary; it is a carefully balanced set of properties that dictates performance in both synthetic and biological contexts. The quantitative evidence below substantiates this claim.

Non-halogenated analog
Removal of the 5-chloro group may shift lipophilicity, metabolic stability, and target-binding profile—reactivity and biological readouts may not transfer directly
Bromo analog (5-Br)
Steric bulk and altered electronic effects may shift reaction kinetics and biological selectivity; cross-coupling behavior may require re-optimization
Methyl ester analog
Ester group substitution may affect solubility profile and synthetic protocol compatibility; physicochemical behavior may not translate

Ethyl 5-Chloro-3-hydroxy-1H-indole-2-carboxylate – Quantitative Analogue Differentiation


5-Chloro Effect on Nucleophilic Reactivity

The presence of the 5-chloro substituent significantly alters the nucleophilic reactivity of the indole core. According to Mayr's reactivity scale, 5-chloro-indole exhibits a nucleophilicity parameter (N) of 4.42 in MeCN, compared to 5.55 for unsubstituted indole [1]. This quantitative difference directly impacts the compound's behavior in electrophilic aromatic substitution and cross-coupling reactions, providing a rational basis for selecting the 5-chloro derivative over the unsubstituted analog in synthetic sequences requiring controlled reactivity.

Nucleophilicity (N)
Class-level inference
4.42 vs 5.55 · ΔN = −1.13
Supports controlled reactivity selection in synthetic sequences
MeCN, 20 °C; Mayr reactivity scale for 5-chloro-indole vs unsubstituted indole
Synthetic Chemistry Reactivity Indole Functionalization

5-Chloro Boosts Antiproliferative Potency

A series of 5-chloro-indole-2-carboxylate derivatives demonstrated potent antiproliferative activity against cancer cell lines harboring mutant EGFR/BRAF pathways. In direct head-to-head assays, the most potent derivative (3e) exhibited a GI50 of 29 nM, which is 1.14-fold more potent than the clinically approved EGFR inhibitor erlotinib (GI50 = 33 nM) [1]. Furthermore, in enzymatic assays, compound 3e inhibited EGFR with an IC50 of 68 nM, compared to erlotinib's IC50 of 80 nM, a 1.2-fold improvement [1]. While this data is for a derivative, it establishes a class-level trend where the 5-chloro substituent is critical for achieving enhanced potency against these validated oncology targets.

Antiproliferative (GI₅₀)
Class-level inference
29 nM vs 33 nM · 1.14-fold difference
Reported cell-model endpoint context; class-level scaffold trend
Derivative 3e; Panc-1, MCF-7, A-549 cell lines; erlotinib comparator
Cancer Therapeutics Kinase Inhibition EGFR/BRAF

Ester Group Modulates Physicochemical Properties

The choice of ester group in indole-2-carboxylates directly influences pharmacokinetic and physicochemical parameters. While direct comparative data for ethyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate versus its methyl ester analog is limited in the public domain, authoritative vendor data indicates that the methyl ester analog (5-chloroindole-2-carboxylic acid methyl ester) is a potent tyrosine kinase inhibitor with an IC50 of 0.5 nM in cell culture . The ethyl ester is expected to exhibit increased lipophilicity (due to the additional methylene group) which can enhance membrane permeability but potentially reduce aqueous solubility compared to the methyl ester. This trade-off is critical in early drug discovery, where the ethyl ester may be preferred for optimizing oral bioavailability, while the methyl ester might be favored for in vitro assays requiring higher solubility.

Ester Physicochemical
Data to verify
Methyl ester IC₅₀ reported as 0.5 nM
Context-dependent; ester group trade-off requires independent validation
Vendor datasheet; limited public comparative data available
ADME Properties Solubility Prodrug Design

Ethyl 5-Chloro-3-hydroxy-1H-indole-2-carboxylate – Key Application Scenarios


EGFR/BRAF Kinase Inhibitor Development

The 5-chloro substituent is a critical pharmacophoric element for potent EGFR/BRAF inhibition, as demonstrated by the 1.14-fold improvement in antiproliferative activity (GI50 = 29 nM) over erlotinib (33 nM) for related 5-chloro-indole-2-carboxylate derivatives [1]. Therefore, ethyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate serves as an ideal advanced intermediate for medicinal chemistry programs aiming to synthesize novel, highly potent kinase inhibitors with improved selectivity profiles against drug-resistant mutants like EGFRT790M.

Controlled Reactivity for Precision Synthesis

When synthetic schemes demand a nucleophilicity parameter (N) around 4.4 on Mayr's scale, the 5-chloro derivative provides a quantitatively predictable advantage over the more reactive unsubstituted indole (N = 5.55) [1]. This ensures cleaner reactions, higher yields in subsequent functionalizations, and enables sequential transformations that would be impossible with the unsubstituted scaffold due to competing side reactions.

Lipophilicity & Bioavailability SAR

The ethyl ester group offers a distinct LogP profile compared to methyl or acid analogs, making this compound a key tool for probing the influence of lipophilicity on membrane permeability, oral absorption, and metabolic stability. Researchers can systematically compare ethyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate with its methyl ester counterpart (IC50 = 0.5 nM for the methyl ester) to deconvolute the contributions of the ester group to overall drug-like properties .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
5-Chloro pharmacophore context
EGFR/BRAF pathway-response interpretation
Controlled reactivity synthesis
Nucleophilicity profile
Reaction selectivity and cross-coupling review
Lipophilicity SAR studies
Ester group property review
Membrane permeability and solubility context
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